molecular formula C24H20ClNO B12183312 4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol

4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol

Cat. No.: B12183312
M. Wt: 373.9 g/mol
InChI Key: JOHFEEFJMAIIPY-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol is an organic compound with a complex structure that includes a cyclopentene ring substituted with phenyl, chloromethylphenyl, and phenylimino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-methylphenylamine with 1,2-diphenylcyclopent-2-enone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), methanol (CH₃OH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Methoxy derivatives

Scientific Research Applications

4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    3-Chloro-4-methylphenylboronic acid: Another similar compound used in organic synthesis.

Uniqueness

4-(3-Chloro-4-methyl-phenylimino)-1,2-diphenyl-cyclopent-2-enol is unique due to its combination of phenyl, chloromethylphenyl, and phenylimino groups on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C24H20ClNO

Molecular Weight

373.9 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)imino-1,2-diphenylcyclopent-2-en-1-ol

InChI

InChI=1S/C24H20ClNO/c1-17-12-13-20(15-23(17)25)26-21-14-22(18-8-4-2-5-9-18)24(27,16-21)19-10-6-3-7-11-19/h2-15,27H,16H2,1H3

InChI Key

JOHFEEFJMAIIPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2CC(C(=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O)Cl

Origin of Product

United States

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